N-benzyl-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic benzamide derivative featuring a substituted imidazole core. The compound’s structure integrates a benzylamide moiety, a sulfanyl-linked carbamoyl methyl group, and a 2,4,6-trimethylphenyl (mesityl) substituent.
Properties
IUPAC Name |
N-benzyl-4-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-19-15-20(2)26(21(3)16-19)31-25(33)18-35-28-29-13-14-32(28)24-11-9-23(10-12-24)27(34)30-17-22-7-5-4-6-8-22/h4-16H,17-18H2,1-3H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZVAJDTGKCEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the benzyl and benzamide groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a simpler hydrocarbon derivative.
Scientific Research Applications
N-benzyl-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-benzyl-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Structure
The target compound’s imidazole core distinguishes it from triazole-based analogs like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). Imidazoles are 5-membered rings with two nitrogen atoms (1 and 3 positions), whereas 1,2,4-triazoles contain three nitrogen atoms. This difference impacts electronic properties, tautomerism, and binding interactions. For example, triazole-thiones in exhibit thione-thiol tautomerism, stabilized by intramolecular hydrogen bonding, which is absent in the imidazole derivative due to its fixed sulfanyl group .
Substituent Effects
- Aromatic Groups: The mesityl (2,4,6-trimethylphenyl) group in the target compound enhances steric bulk and lipophilicity compared to the 2,4-difluorophenyl or halophenyl (Cl/Br) substituents in compounds [7–9]. Fluorinated aryl groups (e.g., in ) are known to improve metabolic stability and membrane permeability, whereas methyl groups may alter steric interactions in binding pockets .
- Sulfanyl vs. Sulfonyl Linkers: The sulfanyl (-S-) bridge in the target compound contrasts with the sulfonyl (-SO₂-) groups in compounds [7–9].
Spectral and Structural Data
A comparative analysis of spectral features is summarized below:
| Feature | Target Compound | Triazole-Thiones [7–9] |
|---|---|---|
| Core Structure | Imidazole (2 nitrogen atoms) | 1,2,4-Triazole (3 nitrogen atoms) |
| Tautomerism | Absent (fixed sulfanyl group) | Thione-thiol equilibrium |
| IR νC=S (cm⁻¹) | ~1240–1250 (if present) | 1247–1255 |
| Aromatic Substituents | 2,4,6-Trimethylphenyl | 2,4-Difluorophenyl / Halophenyl (Cl/Br) |
| Synthetic Key Step | S-alkylation with α-halogenated ketones | Cyclization of hydrazinecarbothioamides |
Research Implications
- Enzyme Inhibition : The imidazole core may interact with metal ions in active sites, similar to triazole-thiones targeting metalloenzymes.
- Solubility and Bioavailability : The mesityl group’s hydrophobicity could be tempered by the polar benzamide and sulfanyl moieties, balancing lipophilicity and solubility.
Further studies should explore its synthesis, tautomeric stability (if applicable), and comparative bioactivity against triazole-based analogs.
Biological Activity
N-benzyl-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies to provide a comprehensive understanding of its biological activity.
Structural Overview
The molecular formula of this compound is C22H31N3O2S. The compound features a benzamide core with an imidazole ring and a sulfanyl group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzimidazole derivatives. For instance, derivatives with benzimidazole moieties have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens like Salmonella typhi and Candida albicans .
Anticancer Properties
Research has identified imidazole derivatives as promising candidates in cancer therapy. Compounds structurally related to this compound have been evaluated for their ability to inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. Analogous compounds demonstrated potent enzymatic activities, suggesting that this compound may also exhibit anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be correlated with their structural features:
| Structural Feature | Biological Activity |
|---|---|
| Imidazole ring | Anticancer activity |
| Benzamide core | Antimicrobial activity |
| Sulfanyl group | Enhanced bioactivity |
| Trimethylphenyl group | Improved solubility |
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Benzimidazole Derivatives : A study reported that derivatives with specific substitutions on the benzimidazole ring exhibited broad-spectrum antimicrobial properties and were effective against resistant strains of bacteria .
- Farnesyltransferase Inhibitors : Research on imidazole analogs demonstrated their potential as anti-cancer agents by effectively inhibiting farnesyltransferase in vitro .
- Antifungal Activity : Compounds similar to this compound have shown notable antifungal effects in clinical isolates of Candida species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
